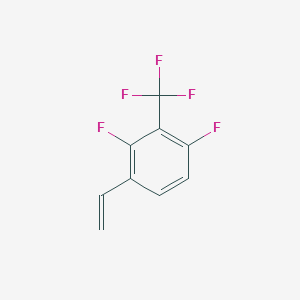

2,4-Difluoro-3-(trifluoromethyl)styrene

Overview

Description

“2,4-Difluoro-3-(trifluoromethyl)styrene” is a chemical compound with the molecular formula C9H5F5 . It is also known as (E)-1-(2,4-difluorostyryl)-4,4,4-trifluorobut-2-ene.

Synthesis Analysis

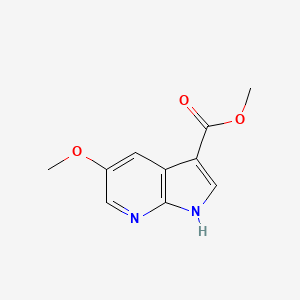

The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of cyanated difluorostyrene derivatives by cyanomethylation of α-(trifluoromethyl)styrenes using acetonitrile as the CH2CN⁻ source has been developed . Another study presented an efficient method to access gem-difluoro-2-trifluoromethyl styrene derivatives via palladium catalysis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a styrene backbone with difluoro and trifluoromethyl substituents . The exact structural details would require further spectroscopic analysis.Chemical Reactions Analysis

In terms of chemical reactions, one study demonstrated a diazaphospholene-catalyzed hydrodefluorination of trifluoromethylalkenes to chemoselectively construct gem-difluoroalkenes and terminal monofluoroalkenes . The reaction mechanism involved hydridic addition to fluoroalkenes and subsequent β-F elimination from hydrophosphination intermediates .Scientific Research Applications

Polymer Synthesis and Characterization

2,4-Difluoro-3-(trifluoromethyl)styrene and similar trifluoromethyl substituted styrenes have been synthesized and polymerized with methacrylates. These polymers exhibited high glass transition temperatures (Tgs), suggesting increased thermal stability and potential as novel optical materials due to their transparency and flexibility (Teng, Lou, Koike, Koike, & Okamoto, 2011).

Photocatalytic Synthesis

This chemical has been used in photocatalytic synthesis processes. A method involving cobalt-catalyzed photochemical synthesis using 2,2,2-trifluoroethyl iodide to produce allylic trifluoromethanes from styrene derivatives has been developed. This method is notable for its productivity increase when conducted in a photochemical flow reactor (Kreis, Krautwald, Pfeiffer, Martin, & Carreira, 2013).

Application in Cycloaddition Reactions

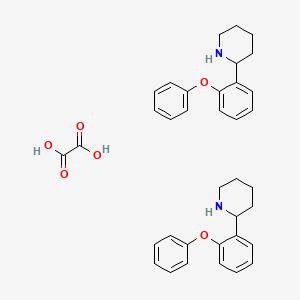

This compound derivatives have been used in palladium-catalyzed trimethylenemethane cycloadditions. This process is significant for forming compounds with a quaternary center substituted by the trifluoromethyl group, relevant in pharmaceuticals, agrochemicals, and materials industries (Trost & Debien, 2015).

Quantum-Chemical Calculations

Quantum-chemical calculations have been performed on molecules like this compound to understand their geometric and electronic structures. These studies provide insights into the molecules' properties, such as their weak acidic nature (Rakhimov, 2019).

Fluorination and Copolymerization Studies

Studies have explored the copper-catalyzed trifluoromethylation of styrene derivatives, demonstrating a pathway to obtain trifluoromethylated styrene derivatives efficiently (Wu, Zhao, Shen, & Loh, 2017). Additionally, novel copolymers of styrene with ring-substituted 2-cyano-3-phenyl-2-propenamides have been developed, showing enhanced properties compared to conventional polystyrene (Kharas et al., 2015).

Exploration in Material Science

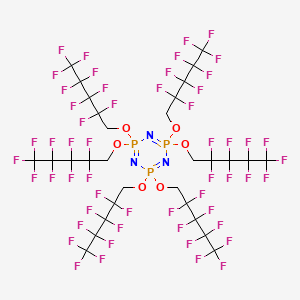

Highly fluorinated styrene-based materials with low surface energy have been prepared, exhibiting desirable thermal properties and potential application in material science (Borkar, Jankova, Siesler, & Hvilsted, 2004).

Trifluoromethylation and Polymerization Research

Research has focused on the radical polymerization of styrene initiated by a trifluoromethyl radical, leading to fluorinated polystyrenes. This study contributes to understanding the role of trifluoromethyl groups in polymerization processes (Briou, Gimello, Totée, Ono, & Améduri, 2020).

Safety and Hazards

Future Directions

The future directions for “2,4-Difluoro-3-(trifluoromethyl)styrene” would likely involve its use as a building block in the synthesis of more complex molecules. The unique properties imparted by the difluoro and trifluoromethyl groups could make it valuable in the development of new pharmaceuticals, agrochemicals, and materials .

Mechanism of Action

Target of Action

Trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .

Mode of Action

It is known that trifluoromethyl-containing compounds can undergo selective c–f bond activation, which is a challenging task in organic synthesis .

Biochemical Pathways

The reaction of α- (trifluoromethyl)styrenes with different nitrogen nucleophiles might proceed via three pathways: the s n 2′ type of defluorinative addition/elimination, sequential ipso / γ -selective defluorinative amination, or hydroamination .

Result of Action

The activation of the c–f bond in trifluoromethyl-containing compounds can lead to the synthesis of diverse fluorinated compounds .

properties

IUPAC Name |

1-ethenyl-2,4-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5/c1-2-5-3-4-6(10)7(8(5)11)9(12,13)14/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEKLZUWPVOJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=C(C=C1)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B1458209.png)

![1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1458210.png)

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B1458211.png)

![N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide](/img/structure/B1458212.png)